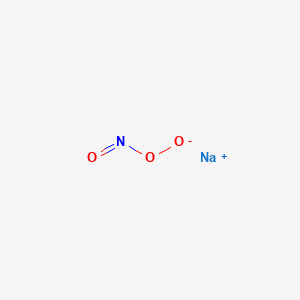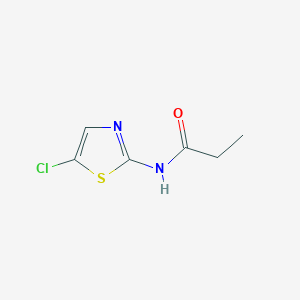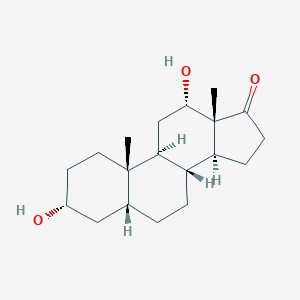
1-(3-Aminopyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "1-(3-Aminopyridin-4-yl)ethanone" involves various chemical reactions that are pivotal in organic synthesis. For instance, the transformations of pyridinones in the reaction with hydrazine lead to the formation of pyrazole derivatives, indicating the reactivity of pyridinone towards nucleophilic addition and its potential in synthesizing complex heterocycles (Smolyar, 2010).
Molecular Structure Analysis
The molecular structure of "1-(3-Aminopyridin-4-yl)ethanone" and its derivatives can be elucidated through spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the compound's electronic structure, bond lengths, and angles, crucial for understanding its reactivity and physical properties. Studies involving the molecular docking and HOMO-LUMO analysis of similar compounds give insights into their potential biological activities and interaction mechanisms (Mary et al., 2015).
Chemical Reactions and Properties
"1-(3-Aminopyridin-4-yl)ethanone" undergoes various chemical reactions, including nucleophilic additions, cyclizations, and condensation reactions, highlighting its versatility as a synthetic intermediate. For example, its ability to participate in one-pot synthesis reactions to form polyheterocycles shows its reactivity towards multiple nucleophilic and electrophilic components (Bouchama et al., 2018).
Applications De Recherche Scientifique
Pharmacological Applications
Neurodegenerative Diseases Treatment
4-Aminopyridine, a compound structurally related to 1-(3-Aminopyridin-4-yl)ethanone, has shown promise in the treatment of neurodegenerative diseases. It acts as a potassium channel blocker, improving nerve impulse conduction associated with demyelination in the central nervous system. This application is particularly relevant in the context of multiple sclerosis and spinal cord injuries, where it has been utilized to enhance walking abilities and neuromuscular function (Kostadinova & Danchev, 2019; Hayes, 2006).
Organic Synthesis and Chemical Properties
Heterocyclic Compound Synthesis
Hydroxycoumarins, including 3-hydroxycoumarin, have been extensively studied for their chemical, photochemical, and biological properties. These compounds serve as starting materials or precursor molecules in various industries. The synthesis methods and applications in biology highlight the utility of such compounds in generating novel heterocyclic derivatives, potentially applicable to 1-(3-Aminopyridin-4-yl)ethanone as well (Yoda, 2020).
Potential Applications in Advanced Oxidation Processes
Environmental Remediation
Research on the degradation pathways and biotoxicity of pharmaceutical compounds like acetaminophen through advanced oxidation processes (AOPs) provides insights into environmental remediation. Such studies underscore the importance of understanding the chemical reactivity and environmental impacts of synthetic compounds, including potentially 1-(3-Aminopyridin-4-yl)ethanone (Qutob et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-aminopyridin-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYHWJJUSYJFCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434039 |
Source


|
| Record name | 1-(3-aminopyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-4-yl)ethanone | |
CAS RN |
13210-52-1 |
Source


|
| Record name | 1-(3-aminopyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)












